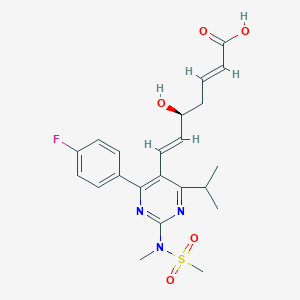
Thalmineline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalmineline is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has the molecular formula C42H50N2O10 and a molecular weight of 742.85 g/mol . This compound is not intended for human consumption and is strictly used for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalmineline involves multiple steps, typically starting with the isolation of precursor molecules from natural sources. The exact synthetic routes are proprietary and not widely published. general organic synthesis techniques such as esterification, amidation, and cyclization are likely involved.
Industrial Production Methods: Industrial production of this compound is limited due to its specialized use in research. The compound is often synthesized in small batches under controlled laboratory conditions. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and using reagents such as polyethylene glycol (PEG300) and Tween 80 for formulation .
Analyse Des Réactions Chimiques
Types of Reactions: Thalmineline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to yield simpler molecules.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: DMSO, ethanol, methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler, more stable molecules.
Applications De Recherche Scientifique
Thalmineline has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate cellular responses and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thalmineline involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymatic activities and signal transduction pathways . It can bind to receptor sites on cell membranes, influencing cellular functions and metabolic processes. The exact molecular targets and pathways are still under investigation, but this compound’s bioactivity is attributed to its complex structure and functional groups .
Comparaison Avec Des Composés Similaires
Thiamine (Vitamin B1): Both Thalmineline and Thiamine are used in research, but Thiamine is primarily a vitamin essential for human health.
Theophylline: A methylxanthine derivative used in respiratory diseases, sharing some structural similarities with this compound.
Allithiamine: A derivative of Thiamine with enhanced biological activity.
Uniqueness: this compound is unique due to its specific bioactivity and complex molecular structure, which distinguishes it from other similar compounds. Its applications in life sciences research and potential therapeutic effects make it a valuable compound for scientific studies.
Propriétés
Formule moléculaire |
C42H50N2O10 |
|---|---|
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3/t28-,29-/m0/s1 |
Clé InChI |
NKUARQOCOZDNAS-VMPREFPWSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)






![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)


![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)


